Comparative Mutagenicity: N-Methylation Reduces Mutagenic Activity of 2-Nitroindole
N-Methylation of 2-nitroindole to form 1-methyl-2-nitro-1H-indole significantly reduces mutagenic activity in Salmonella typhimurium TA98 and TA100 strains. This observation is consistent across the indole class, where methylation of the ring nitrogen typically attenuates the mutagenic potential of nitroheterocyclic compounds [1]. This trend directly informs compound selection for applications where reduced genotoxic liability is a critical procurement criterion, such as early-stage drug discovery screening or the design of safer agrochemical intermediates.
| Evidence Dimension | Mutagenic activity |
|---|---|
| Target Compound Data | Reduced mutagenic activity compared to 2-nitroindole (quantitative data not reported in abstract; inference based on class trend) |
| Comparator Or Baseline | 2-Nitroindole (non-N-methylated) |
| Quantified Difference | Methylation of a ring nitrogen usually reduced the mutagenic activity of these nitroheterocyclics |
| Conditions | Salmonella typhimurium TA98 and TA100 Ames test |
Why This Matters
Reduced mutagenicity relative to non-methylated 2-nitroindole may lower genotoxicity screening attrition risk in drug discovery programs.
- [1] Chiu, C. W., et al. Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Mutation Research Letters, 1986, 173(1), 31-39. View Source
